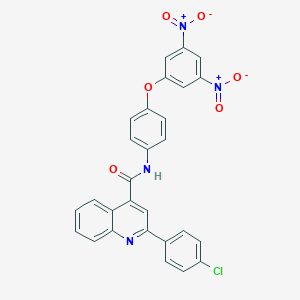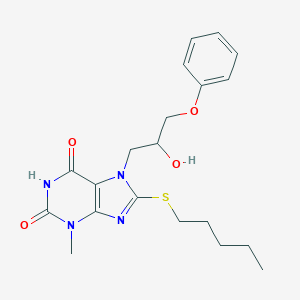
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-3-phenoxypropyl methacrylate” and “2-Hydroxy-3-phenoxypropyl acrylate” are chemical compounds . They are used in biomedicine for drug delivery systems due to their biocompatibility and adhesiveness .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-phenoxypropyl methacrylate” is C13H16O4 . The molecular formula of “2-Hydroxy-3-phenoxypropyl acrylate” is C12H14O4 .Physical And Chemical Properties Analysis
The molecular weight of “2-Hydroxy-3-phenoxypropyl methacrylate” is 236.26 g/mol . The molecular weight of “2-Hydroxy-3-phenoxypropyl acrylate” is 222.24 g/mol .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-3-4-8-11-29-20-21-17-16(18(26)22-19(27)23(17)2)24(20)12-14(25)13-28-15-9-6-5-7-10-15/h5-7,9-10,14,25H,3-4,8,11-13H2,1-2H3,(H,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEGARMSYGNTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-3-[1-cyano-2-(2-fluorophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B402702.png)
![5-Amino-3-[1-cyano-2-(4-isopropyl-phenyl)-vinyl]-1-(2-hydroxy-ethyl)-1H-pyrazole](/img/structure/B402703.png)
![1-Naphthaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402705.png)
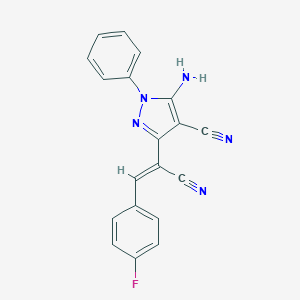
![Benzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402707.png)
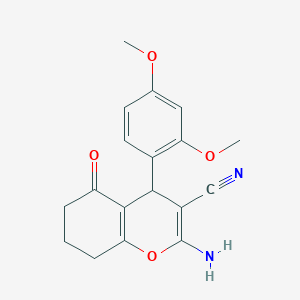
![2-[(2-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402712.png)
![8,9-Bis(4-methoxyphenyl)-1,4,7-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402713.png)
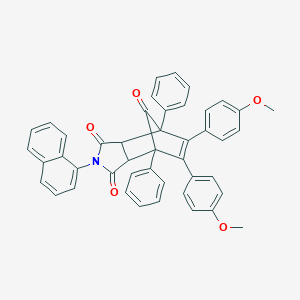
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B402719.png)
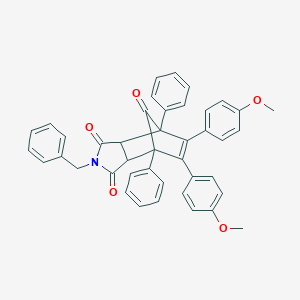
![2-(4-methoxyphenyl)-N-[4-(3-nitro-5-phenoxyphenoxy)phenyl]quinoline-4-carboxamide](/img/structure/B402721.png)
